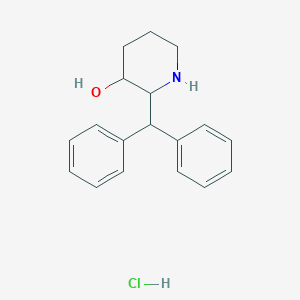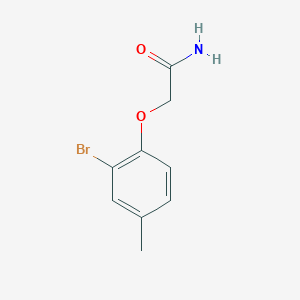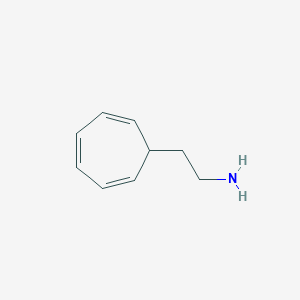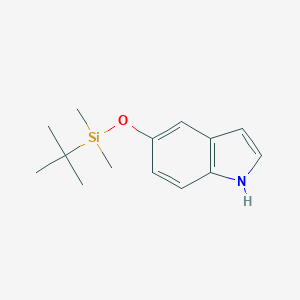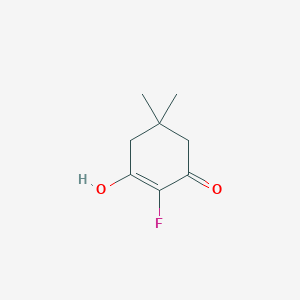
2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
- Conformational Studies : Research on similar cyclohexenone derivatives has highlighted their structural properties, including slightly distorted envelope conformations of the cyclohexenone rings and intramolecular interactions. These studies are essential for understanding the chemical behavior and potential applications in material science and pharmacology (Xiao-hui Yang et al., 2011).
Catalytic and Synthetic Applications
- Catalysis and Enantioselectivity : The use of unsymmetrical dimethylcyclohexenone compounds in iridium-catalyzed allylic enolization shows significant potential in synthetic chemistry, offering pathways to chiral compounds with high selectivity. Such processes highlight the utility of cyclohexenone derivatives in preparing complex molecules with specific stereochemistry (Xiao-Lin Wang et al., 2022).
Reaction Mechanisms and Synthetic Pathways
- Novel Synthetic Routes : The synthesis and reaction of fluorinated cyclohexane diones with amines to produce enamine derivatives demonstrate the versatility of similar compounds in organic synthesis. These reactions contribute to the development of new methodologies for constructing complex molecular structures (T. Khlebnikova et al., 2011).
Biological Applications and Molecular Docking
- Antimicrobial Activity and Enzyme Interaction : Studies on hydroxy lactones with a gem-dimethylcyclohexane system have explored their antimicrobial activity, showcasing the potential of cyclohexenone derivatives in medical and pharmaceutical applications. These compounds' interactions with enzymes and their biological activities underline their importance in drug discovery and development (M. Grabarczyk et al., 2015).
Propiedades
IUPAC Name |
2-fluoro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSJDIBTYQRBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)F)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

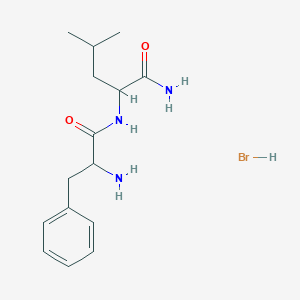
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)

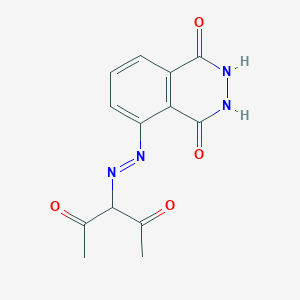
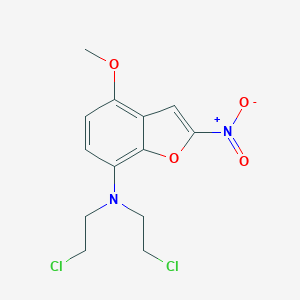

![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)

